An In-Depth Technical Guide to tert-butyl N-(4-aminopyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to tert-butyl N-(4-aminopyridin-2-yl)carbamate: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of tert-butyl N-(4-aminopyridin-2-yl)carbamate, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. Its unique structure, featuring a selectively protected diaminopyridine core, offers significant strategic advantages in the synthesis of complex molecular architectures for targeted therapeutics.
Core Identity and Physicochemical Characteristics
tert-Butyl N-(4-aminopyridin-2-yl)carbamate is a strategically designed organic molecule belonging to the aminopyridine class. The incorporation of a tert-butoxycarbonyl (Boc) protecting group on one of the two amine functionalities is its defining feature. This selective protection renders the other amino group available for a wide array of chemical transformations, making it a highly valuable intermediate in multi-step syntheses.
CAS Number: 1266119-48-5[1][2]
Molecular Structure:

The table below summarizes the key physicochemical properties of this compound. It is important to note that while some properties are readily available from commercial suppliers, others like melting point and detailed solubility data are not extensively published in peer-reviewed literature, reflecting its primary role as a synthetic intermediate rather than a final product.
| Property | Value | Source |
| CAS Number | 1266119-48-5 | [1][2] |
| Molecular Formula | C₁₀H₁₅N₃O₂ | [2] |
| Molecular Weight | 209.25 g/mol | [2] |
| IUPAC Name | tert-butyl N-(4-amino-2-pyridinyl)carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)N | [1] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [2] |
The Strategic Importance in Medicinal Chemistry
The diaminopyridine and diaminopyrimidine scaffolds are foundational in the development of targeted therapies, particularly as kinase inhibitors.[3][4] The strategic value of tert-butyl N-(4-aminopyridin-2-yl)carbamate lies in its ability to facilitate the controlled, stepwise synthesis of complex derivatives based on this core.
The Boc protecting group is stable under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions.[5][6] This orthogonality allows chemists to perform reactions at the unprotected 4-amino position without disturbing the 2-amino position. Once the desired modifications are made, the Boc group can be removed to reveal the 2-amino group for further functionalization, cyclization, or to serve as a key binding element in the final active pharmaceutical ingredient (API).
Representative Experimental Protocol
The following is a representative, self-validating protocol for the Boc protection of an aminopyridine. This protocol should be optimized for the specific case of 2,4-diaminopyridine to maximize the yield of the desired 2-N-Boc protected isomer.
Objective: To synthesize tert-butyl N-(4-aminopyridin-2-yl)carbamate via regioselective N-Boc protection of 2,4-diaminopyridine.
Materials:
-
2,4-Diaminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diaminopyridine (1.0 eq) in anhydrous THF.
-
Base Addition: Add triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq) to the solution. Stir for 10 minutes at room temperature to ensure complete dissolution and basification.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.0-1.2 eq) in a minimal amount of THF and add it dropwise to the stirring reaction mixture at room temperature. The slow addition is crucial to control the reaction and favor mono-protection.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The starting material, mono-protected product, and di-protected byproduct should have distinct Rf values. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x). This removes any unreacted (Boc)₂O and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will likely be a mixture of the desired mono-protected product and the di-protected byproduct. Purify the desired compound using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. While a specific, detailed safety data sheet (SDS) for tert-butyl N-(4-aminopyridin-2-yl)carbamate is not widely available, general guidelines for related compounds should be followed.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [7]Avoid contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [2]* First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
-
It is imperative to obtain and consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
tert-Butyl N-(4-aminopyridin-2-yl)carbamate (CAS: 1266119-48-5) is a quintessential example of a modern synthetic building block. Its design enables chemists to efficiently and selectively elaborate on the diaminopyridine core, a privileged scaffold in contemporary drug discovery. Understanding its synthesis, reactivity, and strategic application is crucial for any researcher aiming to develop novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge to incorporate this valuable intermediate into sophisticated synthetic campaigns.
References
-
J&K Scientific LLC. tert-Butyl N-(4-aminopyridin-2-yl)carbamate | 1266119-48-5. [Link]
-
ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. [Link]
-
Royal Society of Chemistry. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents.
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 1266119-48-5|tert-Butyl (4-aminopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]


